2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, isocyanates, and various oxidizing and reducing agents. Reaction conditions typically involve heating, refluxing, or the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation . The compound’s fluorophenoxy group enhances its binding affinity to target proteins, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties.
Pyrido[2,3-d]pyrimidine: Exhibits antimicrobial and anticancer activities.
Uniqueness
2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the fluorophenoxy group, which enhances its biological activity and binding affinity to target proteins .
Properties
Molecular Formula |
C17H16FN3OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H16FN3OS/c18-10-5-7-11(8-6-10)22-9-14-20-16(19)15-12-3-1-2-4-13(12)23-17(15)21-14/h5-8H,1-4,9H2,(H2,19,20,21) |
InChI Key |
RYUMJCPVBKUUFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)COC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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